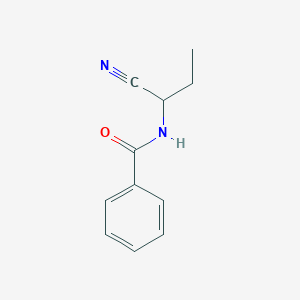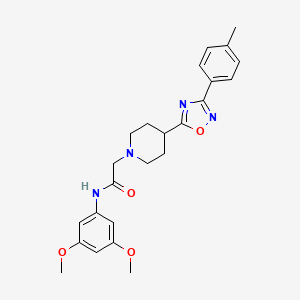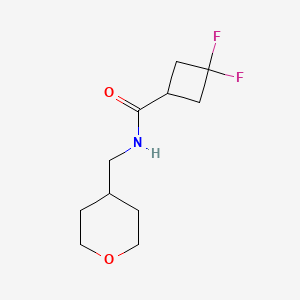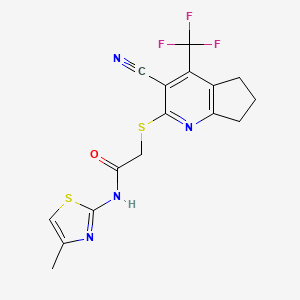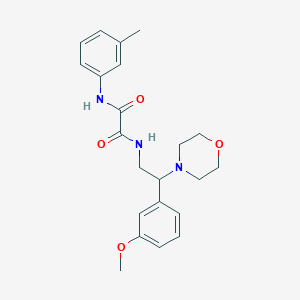
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide, also known as MOR-NH2, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Complexation with Metals
Singh et al. (2000) explored the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and its complexation with palladium(II) and mercury(II), revealing insights into the coordination chemistry and structural characteristics of such compounds. The study demonstrated the ability of these derivatives to form stable complexes with metal ions, which could have implications for materials science and catalysis (Singh et al., 2000).
Novel Synthetic Approaches
Mamedov et al. (2016) developed a novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of such molecular frameworks in organic synthesis. This methodology highlights the potential for creating a variety of derivative compounds with diverse functionalities, useful in pharmaceuticals and organic materials (Mamedov et al., 2016).
Molecular Structure and Spectroscopic Analysis
Şahin et al. (2015) conducted a comprehensive study on the molecular structure, spectroscopic analysis, and thermodynamic parameters of (2-methoxyphenyl)oxalate. This research provides valuable insights into the chemical behavior and structural characteristics of such compounds, which could be relevant for understanding their reactivity and potential applications in various chemical contexts (Şahin et al., 2015).
Herbicidal Activities of Derivatives
Luo et al. (2008) synthesized and evaluated the herbicidal activities of novel triazolinone derivatives, highlighting the potential application of such compounds in agricultural sciences. The study presents an example of how chemical derivatives of the mentioned compound can be tailored for specific applications, in this case, as herbicides (Luo et al., 2008).
Pharmaceutical Applications
Rautio et al. (2000) explored various morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. This research underscores the potential for utilizing morpholine derivatives in the development of more effective drug delivery systems, demonstrating the broad applicability of such compounds in medicinal chemistry (Rautio et al., 2000).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-5-3-7-18(13-16)24-22(27)21(26)23-15-20(25-9-11-29-12-10-25)17-6-4-8-19(14-17)28-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUCMVDGFFEPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

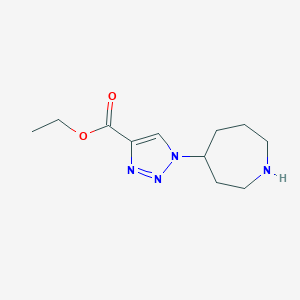
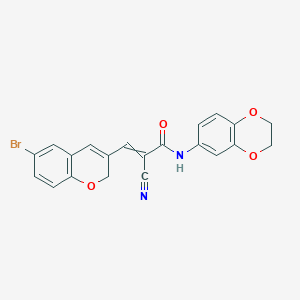

![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
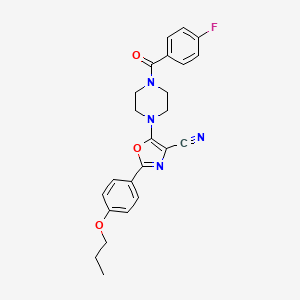
![4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2597594.png)
![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)
![5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2597599.png)
